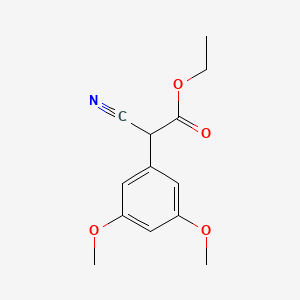
Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate is a chemical compound with the molecular formula C13H15NO4 . It has a molecular weight of 249.27 . It is a pale-yellow to yellow-brown solid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate is 1S/C13H15NO4/c1-4-18-13(15)10(8-14)9-5-6-11(16-2)12(7-9)17-3/h5-7,10H,4H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Chemical Reactions Analysis
While specific reactions involving Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate are not detailed in the search results, related compounds like ethyl cyanoacetate are known to participate in reactions such as the Knoevenagel condensation . This reaction involves the condensation of a carbonyl compound with an active methylene group, a functional group present in Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate .Physical And Chemical Properties Analysis
Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 249.27 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Hydrogen Storage and Green Chemistry
Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate, while not explicitly mentioned, can be related to studies involving ethyl acetate due to its structural similarities and potential for chemical transformations. For instance, ethyl acetate has been studied for its role in a Liquid Organic Hydrogen Carrier (LOHC) cycle, leveraging bioethanol as a renewable hydrogen carrier. This process is attractive due to its use of green products, benign environmental impact, and the potential for high energy efficiency in hydrogen storage and retrieval. The research emphasizes the importance of catalysts and optimal operating conditions for the efficiency of the LOHC cycle, highlighting the broader applications of ethyl derivatives in sustainable energy solutions (Santacesaria et al., 2023).
Industrial Solvent Applications
Furthermore, the application of ethyl acetate extends to its use as a solvent in various industrial processes, such as in the production of paints, coatings, and fragrances. This research reviews process intensification techniques for ethyl acetate production, highlighting the environmental and economic benefits of optimizing these processes. The study addresses the significance of process parameters such as flow rates, catalyst selection, and energy consumption, underlining the intricate balance between production efficiency and environmental sustainability (Patil & Gnanasundaram, 2020).
Environmental and Health Safety
The environmental and health safety aspects of ethyl acetate have also been explored, particularly in contexts like spaceflight, where its maximum allowable concentrations have been determined to ensure astronaut safety. This research underscores the importance of understanding the toxicological profiles of commonly used industrial compounds to safeguard human health in various occupational and living environments (Williams & Ryder, 2023).
Biodegradation Studies
Biodegradation studies have also been conducted on related compounds, such as ethyl tert-butyl ether (ETBE), to understand their fate in soil and groundwater. These studies provide insight into the microbial degradation pathways of ethyl derivatives and their environmental impacts. Identifying ETBE-degrading microorganisms and understanding their metabolic pathways are crucial for developing strategies to mitigate the environmental effects of these compounds (Thornton et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-4-18-13(15)12(8-14)9-5-10(16-2)7-11(6-9)17-3/h5-7,12H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUAJJHYTZRNHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC(=CC(=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-2-(3,5-dimethoxyphenyl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Tert-butyl 4-[(3,3-diphenylpropyl)amino]-1-piperidine carboxylate](/img/structure/B1370461.png)





